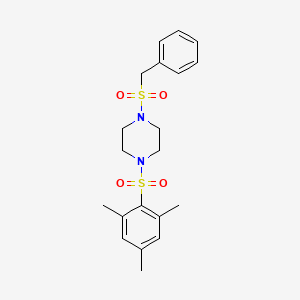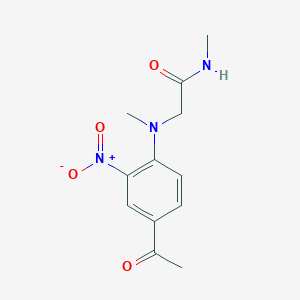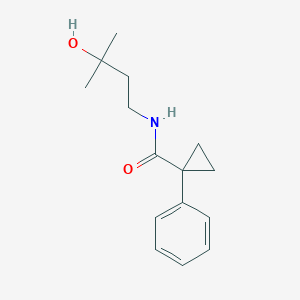![molecular formula C16H17N3O5 B7682668 N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide, also known as MNPA, is a compound that has been synthesized and studied for its potential applications in scientific research. MNPA is a unique compound that has shown promise in various research areas due to its distinct chemical structure and mechanism of action.
Mecanismo De Acción
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide inhibits CK2 by binding to the enzyme's ATP-binding site, thereby preventing the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to various cellular effects, including the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis in these cells. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to inhibit the activity of CK2 in vivo, leading to decreased cell proliferation and increased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide in lab experiments is its potency as a CK2 inhibitor. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to be a highly effective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. One limitation of using N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide in lab experiments is its potential toxicity. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide research. One potential avenue is to further investigate its potential as a cancer treatment. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has shown promise in inhibiting the growth of cancer cells in vitro, and further studies could determine its efficacy in vivo. Another direction for N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide research is to explore its potential as a tool for studying CK2 in various cellular processes. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide's potency as a CK2 inhibitor makes it a valuable tool for studying the role of this enzyme in various cellular processes.
Métodos De Síntesis
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide can be synthesized through a multistep process that involves the reaction of 2-nitropyridine-3-carboxylic acid with 2-(2-methoxyphenyl)ethylamine, followed by the addition of acetic anhydride and catalytic amounts of sulfuric acid. The resulting compound can be purified through recrystallization to obtain pure N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-23-13-6-3-2-5-12(13)8-10-17-15(20)11-24-14-7-4-9-18-16(14)19(21)22/h2-7,9H,8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKLLZGUOKEFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)COC2=C(N=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)


![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)
